Ethyl 2,3-diamino-5-methylbenzoate
Description
Ethyl 2,3-diamino-5-methylbenzoate is an aromatic ester derivative featuring two amino groups at the 2- and 3-positions of the benzene ring, a methyl substituent at the 5-position, and an ethyl ester group at the carboxylate position.
Key properties inferred from its structure (C₁₀H₁₄N₂O₂):
- Molecular weight: 194.24 g/mol
- Polarity: Moderate (due to amino and ester groups)
- Solubility: Likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2,3-diamino-5-methylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,11-12H2,1-2H3 |
InChI Key |
OJJPJOJTUPKLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
| Parameter | Ethyl 2,3-Diamino-5-Methylbenzoate | Ethyl 3,4-Diamino-5-Bromobenzoate |
|---|---|---|
| Substituent Positions | 2,3-diamino; 5-methyl | 3,4-diamino; 5-bromo |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 194.24 g/mol | 259.11 g/mol |
| Electron Effects | Methyl (electron-donating) | Bromo (electron-withdrawing) |
Physicochemical Properties
- Melting/Boiling Points :
- Reactivity: The bromo group in the 5-position facilitates nucleophilic substitution (e.g., Suzuki coupling), making it valuable in cross-coupling reactions .
Broader Comparison with Other Analogs
While the evidence provided focuses on the bromo derivative, additional hypothetical comparisons can be made based on structural trends:
Ethyl 2,3-Diamino-5-Chlorobenzoate
- Substituent : Chlorine at 5-position (electron-withdrawing).
- Impact : Higher reactivity in electrophilic substitutions compared to the methyl analog but lower than the bromo derivative.
Ethyl 2,3-Diamino-5-Nitrobenzoate
- Substituent : Nitro group (strongly electron-withdrawing).
- Impact: Enhanced acidity of amino groups, favoring diazotization reactions.
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